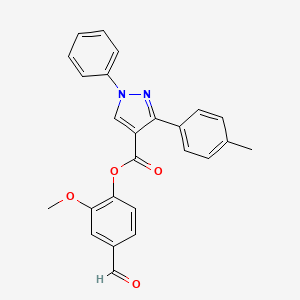
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate is not fully understood. However, it has been proposed that (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate on cognitive function in animal models of neurodegenerative diseases. Another area of interest is the development of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate derivatives with improved anti-inflammatory and anti-cancer properties. Finally, the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate needs to be further elucidated to fully understand its potential applications in various research fields.
Conclusion:
In conclusion, (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate, or (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate and its potential applications in various research fields.
Synthesemethoden
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate can be synthesized through a multistep reaction process. The first step involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxybenzalacetone. In the second step, 2-methoxybenzalacetone is reacted with phenylhydrazine to form 1-phenyl-3-(2-methoxyphenyl) pyrazole. Finally, 1-phenyl-3-(2-methoxyphenyl) pyrazole is reacted with 4-methylbenzoyl chloride to form (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been extensively studied for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-8-11-19(12-9-17)24-21(15-27(26-24)20-6-4-3-5-7-20)25(29)31-22-13-10-18(16-28)14-23(22)30-2/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKDGHXKIRHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=C(C=C(C=C3)C=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

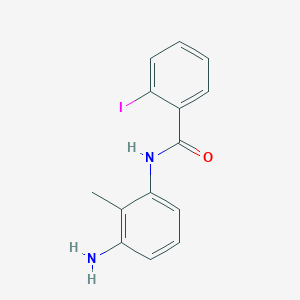
![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)
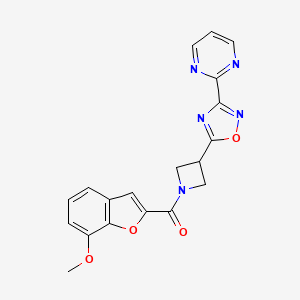
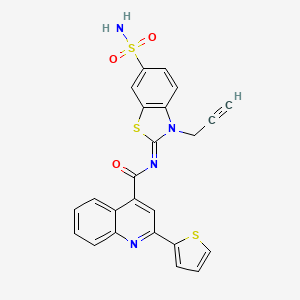
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2435445.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2435449.png)
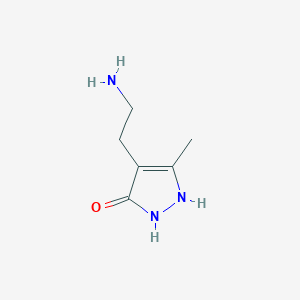

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2435452.png)
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
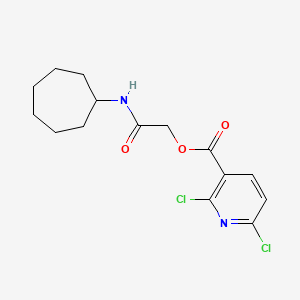
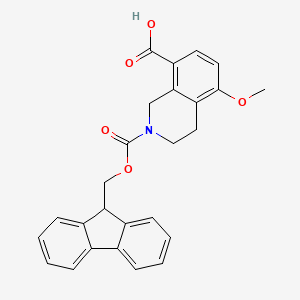
![Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2435460.png)